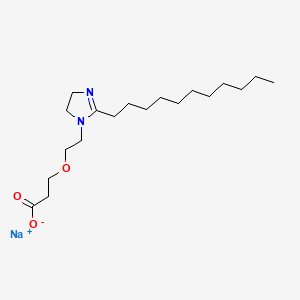
1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt is a synthetic compound that belongs to the class of imidazolines. It is characterized by the presence of a carboxyethoxyethyl group, an undecyl chain, and an imidazoline ring. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt typically involves the reaction of undecylamine with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the imidazoline ring. The final step involves the introduction of the sodium salt by reacting the imidazoline with sodium hydroxide. The reaction conditions generally include:
Temperature: Moderate heating (50-70°C)
Solvent: Commonly used solvents include ethanol or methanol
Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pH. The process involves:
Batch or continuous flow reactors: To ensure consistent quality and yield
Purification steps: Including filtration, crystallization, and drying to obtain the pure sodium salt form
Analyse Chemischer Reaktionen
Types of Reactions
1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids
Reduction: Reduction reactions can lead to the formation of amines
Substitution: Nucleophilic substitution reactions can occur at the imidazoline ring
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide
Reducing agents: Like lithium aluminum hydride or sodium borohydride
Solvents: Polar solvents like water, ethanol, or acetonitrile
Major Products
Oxidation: Produces carboxylic acids and other oxidized derivatives
Reduction: Leads to the formation of primary or secondary amines
Substitution: Results in various substituted imidazolines depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions
Biology: Employed in the study of cell membranes and as a component in buffer solutions
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent
Industry: Utilized in the formulation of detergents, cleaners, and personal care products
Wirkmechanismus
The mechanism of action of 1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane permeability and function. It can also interact with proteins, affecting their structure and activity. The molecular targets include:
Lipid bilayers: Disrupting membrane integrity
Proteins: Modifying protein conformation and function
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Carboxymethoxyethyl)-2-undecyl-2-imidazoline sodium salt
- 1-(Carboxyethoxyethyl)-2-dodecyl-2-imidazoline sodium salt
- 1-(Carboxyethoxyethyl)-2-decyl-2-imidazoline sodium salt
Uniqueness
1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt is unique due to its specific chain length and functional groups, which confer distinct physicochemical properties. Compared to similar compounds, it offers:
- Enhanced surfactant properties : Due to the optimal chain length
- Greater stability : In various pH and temperature conditions
- Versatility : In a wide range of applications from industrial to biomedical fields
Eigenschaften
CAS-Nummer |
61901-02-8 |
|---|---|
Molekularformel |
C19H35N2NaO3 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
sodium;3-[2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoate |
InChI |
InChI=1S/C19H36N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-18-20-13-14-21(18)15-17-24-16-12-19(22)23;/h2-17H2,1H3,(H,22,23);/q;+1/p-1 |
InChI-Schlüssel |
WMHNQWNEMSMZOX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC1=NCCN1CCOCCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


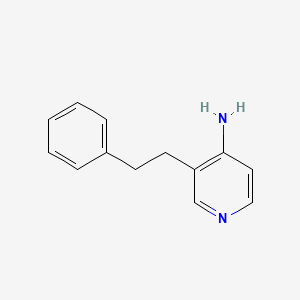
![Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate](/img/structure/B13770560.png)

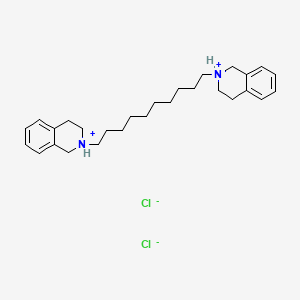
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfite](/img/structure/B13770582.png)
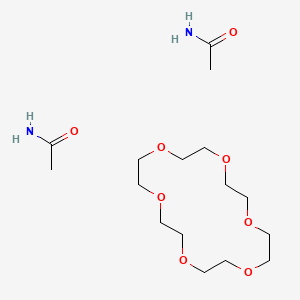
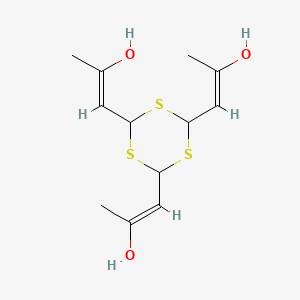
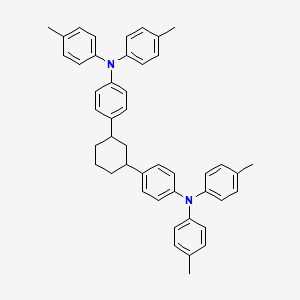
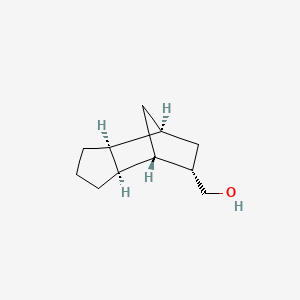
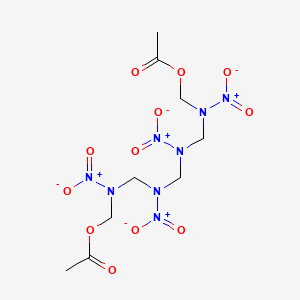
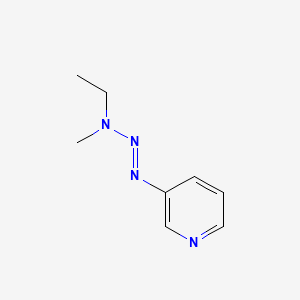
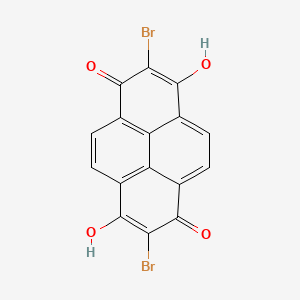
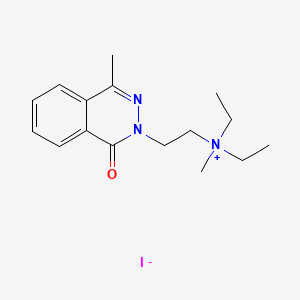
![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
